molecular formula C13H17ClN4O B1292678 (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one CAS No. 755039-54-4

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B1292678
CAS No.: 755039-54-4
M. Wt: 280.75 g/mol
InChI Key: LEFGDEBZSGBXBK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopentyl and ethyl group addition: These groups can be introduced via alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine-2,4-dione derivatives, while substitution reactions could produce a variety of substituted pteridines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and the role of pteridines in metabolic pathways. It may serve as a model compound for understanding the function of naturally occurring pteridines.

Medicine

Potential medical applications include the development of new pharmaceuticals. Its derivatives might exhibit biological activity that could be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require pteridine derivatives.

Mechanism of Action

The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pteridine core are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6,7-dimethylpteridine: Another pteridine derivative with different substituents.

    6,7-dimethyl-8-ribityllumazine: A naturally occurring pteridine involved in riboflavin biosynthesis.

    2,4-diamino-6,7-dimethylpteridine: Known for its role in folate metabolism.

Uniqueness

®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloro group, cyclopentyl ring, and ethyl group differentiate it from other pteridines, potentially leading to unique interactions and applications.

Properties

IUPAC Name

(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGDEBZSGBXBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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